8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C14H17BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as acetic acid or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and subsequent piperazine substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and antiviral properties.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the piperazine group can interact with various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride: This compound differs by the position of the bromine atom, which can influence its chemical reactivity and biological activity.
7-Bromo-4-(piperazin-1-yl)quinoline: Another similar compound with the bromine atom at a different position, affecting its properties.
Uniqueness: 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a piperazine moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZTHDDNIEPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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